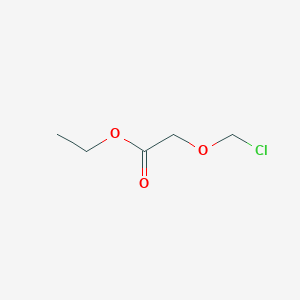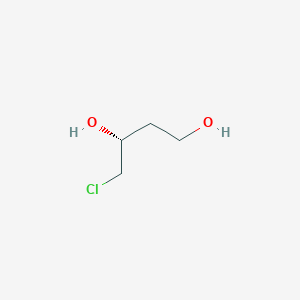![molecular formula C13H26N2 B144015 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 909037-18-9](/img/structure/B144015.png)
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is a bicyclic organic compound with the molecular formula C13H26N2. It is characterized by its unique structure, which includes two nitrogen atoms and two propyl groups attached to a bicyclo[3.3.1]nonane framework.
Mechanism of Action
Target of Action
The primary target of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .
Mode of Action
This compound interacts with AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups . This unique interaction may lead to changes in the receptor’s function and subsequent neuronal activity .
Biochemical Pathways
Therefore, modulation of these receptors can have significant downstream effects on neuronal communication and brain function .
Pharmacokinetics
The ADME properties of 3,7-Dipropyl-3,7-diazabicyclo[33Its molecular weight is 21036 , which may influence its absorption, distribution, metabolism, and excretion (ADME)
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its modulation of AMPA receptors . By altering the function of these receptors, it may influence neuronal activity and synaptic plasticity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane has been shown to interact with AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups
Cellular Effects
Compounds based on the tricyclic derivative 3,7-diazabicyclo[3.3.1]nonans have been shown to bind to AMPA receptors , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that it binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups . This binding could potentially lead to changes in gene expression, enzyme inhibition or activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of a suitable precursor with propylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Lacks the propyl groups, making it less lipophilic.
N,N-Dipropylbispidine: Similar structure but with different substituents on the nitrogen atoms.
Bispidine derivatives: Various derivatives with different alkyl or aryl groups attached to the nitrogen atoms
Uniqueness
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of propyl groups enhances its lipophilicity and potentially its biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAELGYEIUVKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2CC(C1)CN(C2)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60581461 |
Source


|
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909037-18-9 |
Source


|
| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)


![(3aR,6aS)-Tetrahydro-2-benzyl-cyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B143955.png)



![3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B143966.png)
![5-Isopropyl-2-methylbenzo[d]oxazole](/img/structure/B143968.png)
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
